1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE
Overview
Description
1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE is a complex organic compound with a unique structure that includes a piperazine ring, a pyrrolidine sulfonyl group, and a phenylpropane backbone
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets, including receptors and enzymes, which play crucial roles in numerous physiological processes .
Mode of Action
Piperazine derivatives often work by binding to their targets and modulating their activity, which can lead to changes in cellular processes .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways depending on their specific targets .
Result of Action
The effects would be dependent on the specific targets and pathways that the compound influences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylpiperazine with a suitable phenylpropane derivative, followed by the introduction of the pyrrolidine sulfonyl group through sulfonation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine and pyrrolidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the piperazine or pyrrolidine rings.
Scientific Research Applications
1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHYLPIPERAZIN-1-YL)PENTAN-1-ONE
- 1-(4-BROMOPHENYLSULFONYL)PYRROLIDINE
Uniqueness
1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE is unique due to its combination of a piperazine ring, a pyrrolidine sulfonyl group, and a phenylpropane backbone This structure provides distinct chemical and biological properties that differentiate it from similar compounds
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-19-12-14-20(15-13-19)18(22)9-6-16-4-7-17(8-5-16)25(23,24)21-10-2-3-11-21/h4-5,7-8H,2-3,6,9-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZFIUFOJSTTNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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